1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide -

1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide

Catalog Number: EVT-4227536
CAS Number:
Molecular Formula: C17H17FN2O4S
Molecular Weight: 364.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1S,2S)-1-(4-Hydroxyphenyl)-2-(4-hydroxy-4-phenylpiperidino)-1-propanol (CP-101,606)

  • Compound Description: CP-101,606 is an NMDA receptor antagonist with selectivity for the NR2B subtype. [] It exhibits neuroprotective properties, as demonstrated by its ability to protect cultured hippocampal neurons against glutamate toxicity. []
  • Relevance: Although structurally distinct from 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, CP-101,606 shares a critical feature: the presence of a 4-hydroxyphenyl group. This structural similarity suggests potential overlapping biological activities or interactions with similar molecular targets. Additionally, both compounds contain a piperidine ring system, further emphasizing their structural relatedness. []

(3R,4S)-3-[4-(4-Fluorophenyl)-4-hydroxypiperidin-1-yl]chroman-4,7-diol (CP-283,097)

  • Compound Description: CP-283,097 represents a conformationally restricted analog of CP-101,606, designed to explore the optimal orientation of this class of compounds for NMDA receptor antagonism. [] It displays comparable potency and selectivity to CP-101,606 in binding to the NMDA receptor and protecting against glutamate-induced neuronal death. []
  • Relevance: Similar to CP-101,606, CP-283,097 exhibits structural similarities to 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide through the shared presence of a 4-fluorophenyl group and a piperidine ring system. The inclusion of a chroman ring system in CP-283,097 further distinguishes it structurally, offering valuable insights into structure-activity relationships within this class of compounds. []

4-(4-Fluorophenyl)-6-isopropyl-2-[(N-methyl-N-methylsulfonyl)amido]pyrimidin-5-yl-methanol

  • Compound Description: This compound was investigated for residual organic solvents using a gas chromatography method. []
  • Relevance: This compound and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide both possess a 4-fluorophenyl substituent and a sulfonamide group, signifying a degree of structural relatedness. []
  • Compound Description: This compound's crystal structure reveals key structural features, including dihedral angles between aromatic rings and torsion angles within the sulfonamide group. []
  • Relevance: This compound shares a core structure with 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, both containing a central nitrogen atom linked to two sulfonyl groups. One of these sulfonyl groups is attached to a 4-fluorophenyl ring in both compounds, emphasizing their structural similarity. []

1-[Bis(4-fluorophenyl)methyl]-4-(methylsulfonyl)piperazine

  • Compound Description: This compound, characterized by X-ray crystallography, features a piperazine ring in a chair conformation and a distorted tetrahedral geometry around the sulfur atom. []
  • Relevance: This compound, while structurally distinct from 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, shares the presence of both a 4-fluorophenyl group and a sulfonyl group. This shared structural motif suggests a potential commonality in their chemical properties or biological activities. []
  • Compound Description: This compound, synthesized from 4-fluorobenzaldehyde, represents a potential cholesterol absorption inhibitor. []
  • Relevance: This compound shares the presence of a 4-fluorophenyl group with 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide and also incorporates a 4-hydroxybenzyl group, suggesting potential similarities in their biological activities or physicochemical properties. []

N-(4-Hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide

  • Compound Description: This compound serves as a parent molecule for synthesizing various O-substituted derivatives and displays notable inhibitory activity against acetylcholinesterase. []
  • Relevance: This compound and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide share a common structural element: a sulfonamide group attached to a phenyl ring. The presence of a 4-hydroxy substituent on the phenyl ring in both compounds further strengthens their structural relationship. []

N-(4-Benzoyloxyphenyl)-N-methyl-4-methylbenzenesulfonamide

  • Compound Description: Derived from N-(4-Hydroxyphenyl)-N-methyl-4-methylbenzenesulfonamide, this compound exhibits potent inhibitory activity against lipoxygenase and butylcholinesterase enzymes. []
  • Relevance: This compound shares structural similarities with 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide. Both compounds feature a benzene ring linked to a sulfonamide group and an oxygen-containing substituent. []

6-(4-Hydroxyphenyl)pyridazin-3(2H)-one

  • Compound Description: This compound, synthesized from acetophenone and glyoxylic acid, is a monomer used in creating soluble poly(arylene ether)s. []
  • Relevance: This compound, while structurally different from 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, shares a crucial structural element: the presence of a 4-hydroxyphenyl group. []

4-(6-Chloropyridazin-3-yl)phenol

  • Compound Description: Synthesized from 6-(4-Hydroxyphenyl)pyridazin-3(2H)-one, this compound is another monomer used in preparing high-Tg polymers. []
  • Relevance: This compound shares a similar structure with 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide, both containing a 4-substituted phenol ring. []

2-(Bis(4-fluorophenyl)methylsulfonyl)acetamide

  • Compound Description: Designed as a derivative of Modafinil, this compound aims to further the development of wakefulness-promoting medications. []
  • Relevance: This compound and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide share a significant structural similarity by both incorporating a bis(4-fluorophenyl)methylsulfonyl group. []

4-[[4-(2-Butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)-thiomorpholinecarboxamide (TMI-1)

  • Compound Description: TMI-1 is a dual inhibitor of TACE and MMPs, showing efficacy in reducing TNF secretion and demonstrating potential as a treatment for rheumatoid arthritis. []
  • Relevance: Both TMI-1 and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide share a common structural element: a sulfonamide group attached to a phenyl ring. While the specific substitutions on the phenyl rings differ, this shared motif highlights a degree of structural relatedness between the compounds. []

4-Chloro-N-(2,5-difluorophenyl)-N-((1R)-{4-fluoro-2-[3-(1H-imidazol-1-yl)propyl]phenyl}ethyl)benzenesulfonamide hydrochloride (BMS-289948)

  • Compound Description: BMS-289948 is an orally active gamma-secretase inhibitor that significantly reduces Aβ peptide concentrations in APP-YAC transgenic mice. []
  • Relevance: Both BMS-289948 and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide belong to the sulfonamide class of compounds, indicating a fundamental structural connection. Despite variations in their overall structures, the shared sulfonamide moiety suggests potential similarities in their chemical properties or biological activities. []

4-[2-((1R)-1-{[(4-Chlorophenyl)sulfonyl]-2,5-difluoroanilino}ethyl)-5-fluorophenyl]butanoic acid (BMS-299897)

  • Compound Description: BMS-299897 is another orally active gamma-secretase inhibitor that effectively reduces Aβ peptide concentrations in APP-YAC transgenic mice and guinea pigs. []
  • Relevance: Similar to BMS-289948, BMS-299897 shares a structural connection with 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide by virtue of its sulfonamide moiety. The presence of this common functional group suggests a potential for shared chemical properties or biological activities, despite differences in their overall structures. []

2-Chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide (15)

  • Compound Description: Compound 15 acts as an inverse agonist of RORγ, effectively reducing IL-17 secretion from human T-helper 17 (TH17) cells and offering a potential therapeutic avenue for autoimmune diseases. []
  • Relevance: Both Compound 15 and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide belong to the sulfonamide class of compounds, a structural feature that suggests potential commonalities in their chemical properties or biological activities, despite their distinct overall structures. []

N-(2-Fluorophenyl)-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-6-amine (25)

  • Compound Description: Compound 25 is identified as an agonist of RORγ, providing a contrasting pharmacological profile to its counterpart, Compound 15. []
  • Relevance: Like Compound 15, Compound 25 shares a structural connection with 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide as a member of the sulfonamide class of compounds. []

Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate [(R)-(+)-5n, TAK-242]

  • Compound Description: TAK-242 is a potent suppressor of NO and inflammatory cytokine production, showing promise as a potential antisepsis agent. []
  • Relevance: TAK-242 and 1-[(4-Fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide both belong to the sulfonamide class of compounds, highlighting a shared structural element. []

Properties

Product Name

1-[(4-fluorophenyl)sulfonyl]-N-(4-hydroxyphenyl)prolinamide

IUPAC Name

1-(4-fluorophenyl)sulfonyl-N-(4-hydroxyphenyl)pyrrolidine-2-carboxamide

Molecular Formula

C17H17FN2O4S

Molecular Weight

364.4 g/mol

InChI

InChI=1S/C17H17FN2O4S/c18-12-3-9-15(10-4-12)25(23,24)20-11-1-2-16(20)17(22)19-13-5-7-14(21)8-6-13/h3-10,16,21H,1-2,11H2,(H,19,22)

InChI Key

YBFPUUYVGWPKNG-UHFFFAOYSA-N

SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)O

Canonical SMILES

C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.